Methyl 2-Methyl-4-nitrobenzoate
Overview
Description
Methyl 2-methyl-4-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates. These compounds are characterized by a nitro group (-NO2) attached to a benzene ring that is also substituted with a carboxylate ester (-COOCH3) and additional methyl groups. The specific structure and substituent positions can significantly influence the physical, chemical, and electronic properties of these compounds.
Synthesis Analysis
The synthesis of compounds similar to methyl 2-methyl-4-nitrobenzoate often involves the reaction of an appropriate phenacyl bromide with a substituted benzoic acid in the presence of a base like potassium or sodium carbonate in a dimethylformamide (DMF) medium at room temperature . For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are synthesized using this method, which could be adapted for the synthesis of methyl 2-methyl-4-nitrobenzoate by choosing the correct starting materials.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction studies . The vibrational wavenumbers, which provide insight into the different functional groups present, are computed using Hartree-Fock (HF) and density functional theory (DFT) methods . The geometrical parameters obtained from X-ray diffraction studies are often in agreement with those calculated using DFT, indicating the reliability of these computational methods in predicting molecular structure .
Chemical Reactions Analysis
The reactivity of methyl 2-methyl-4-nitrobenzoate can be inferred from studies on similar compounds. For example, the carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates under alkaline conditions indicates that the ester group in these compounds can undergo hydrolysis, which may also be relevant for methyl 2-methyl-4-nitrobenzoate . Additionally, the presence of the nitro group can lead to further chemical transformations, such as reduction to an amino group or participation in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoates are influenced by their molecular structure. The presence of substituents like the nitro group and methyl groups can affect the electron distribution within the molecule, as evidenced by HOMO and LUMO analysis, which indicates charge transfer within the molecule . The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties . The crystal structure is often stabilized by various non-covalent interactions, such as hydrogen bonding and π-stacking interactions, which can affect the compound's solubility and melting point .
Scientific Research Applications
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Electrophilic Aromatic Substitution Nitration of Methyl Benzoate
- Methods of Application : The reaction involves the use of nitric and sulfuric acid to form the nitronium ion electrophile. The aromatic π electrons then attack the nitronium ion, forming methyl 3-nitrobenzoate .
- Results : The resulting compound, methyl 3-nitrobenzoate, shows different properties in NMR spectroscopy due to the presence of the nitro group, which is a strong electron withdrawing group .
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Synthesis of Substituted Nitrostyrene Benzoic Acids
- Application Summary : Methyl 2-methyl-3-nitrobenzoate can be used in the synthesis of substituted nitrostyrene benzoic acids. These compounds have various applications in the synthesis of other organic compounds .
- Methods of Application : The preparation involves the reaction of Methyl 2-methyl-3-nitrobenzoate with aromatic aldehydes in the presence of DBU in DMSO .
- Results : The result is a variety of substituted nitrostyrene benzoic acids, which can be used in further reactions .
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Biochemical Characterization of NfsA
- Application Summary : Methyl 4-nitrobenzoate is used in the biochemical characterization of NfsA, the major nitroreductase in Escherichia coli .
- Methods of Application : The compound is used to study the enzyme’s activity and its role in the metabolism of nitroaromatic compounds .
- Results : The results of these studies can provide insights into the metabolic pathways of E. coli and other bacteria .
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Synthesis of Methyl Indole-4-carboxylate and 5-Aminoisoquinolin-1 (2 H)-one
- Application Summary : Methyl 2-methyl-3-nitrobenzoate can be used in the synthesis of methyl indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one .
- Methods of Application : The synthesis involves the reaction of Methyl 2-methyl-3-nitrobenzoate with other reagents .
- Results : The resulting compounds can be used in further reactions and have potential applications in the synthesis of pharmaceuticals .
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Biochemical Characterization of NfsA
- Application Summary : Methyl 4-nitrobenzoate is used in the biochemical characterization of NfsA, the major nitroreductase in Escherichia coli .
- Methods of Application : The compound is used to study the enzyme’s activity and its role in the metabolism of nitroaromatic compounds .
- Results : The results of these studies can provide insights into the metabolic pathways of E. coli and other bacteria .
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Synthesis of Methyl Indole-4-carboxylate and 5-Aminoisoquinolin-1 (2 H)-one
- Application Summary : Methyl 2-methyl-3-nitrobenzoate can be used in the synthesis of methyl indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one .
- Methods of Application : The synthesis involves the reaction of Methyl 2-methyl-3-nitrobenzoate with other reagents .
- Results : The resulting compounds can be used in further reactions and have potential applications in the synthesis of pharmaceuticals .
properties
IUPAC Name |
methyl 2-methyl-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHCLPDHYBSSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568026 | |
Record name | Methyl 2-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyl-4-nitrobenzoate | |
CAS RN |
62621-09-4 | |
Record name | Methyl 2-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methyl-4-nitrobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH9F997GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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